4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline

Lipophilicity Membrane permeability Drug-likeness

4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline (CAS 1315350-66-3) is a 4-anilinoquinoline derivative featuring a trifluoromethyl (-CF3) substituent at the 6-position of the quinoline core and a free aniline moiety at the 4-oxy position. With a molecular formula of C₁₆H₁₁F₃N₂O and a molecular weight of 304.27 g/mol, this compound belongs to the class of 4-phenoxy/anilino-quinoline kinase inhibitors and has been specifically cited as a lead compound for developing anti-cancer agents targeting protein kinases, including c-Met.

Molecular Formula C16H11F3N2O
Molecular Weight 304.27 g/mol
Cat. No. B12115865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline
Molecular FormulaC16H11F3N2O
Molecular Weight304.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2=C3C=C(C=CC3=NC=C2)C(F)(F)F
InChIInChI=1S/C16H11F3N2O/c17-16(18,19)10-1-6-14-13(9-10)15(7-8-21-14)22-12-4-2-11(20)3-5-12/h1-9H,20H2
InChIKeyXOFJEFPVDGVSIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline for c-Met Kinase and Lead-Optimization Procurement


4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline (CAS 1315350-66-3) is a 4-anilinoquinoline derivative featuring a trifluoromethyl (-CF3) substituent at the 6-position of the quinoline core and a free aniline moiety at the 4-oxy position. With a molecular formula of C₁₆H₁₁F₃N₂O and a molecular weight of 304.27 g/mol, this compound belongs to the class of 4-phenoxy/anilino-quinoline kinase inhibitors and has been specifically cited as a lead compound for developing anti-cancer agents targeting protein kinases, including c-Met [1]. The 6-CF3 substitution distinguishes it from other regioisomers and non-fluorinated analogs, imparting unique physicochemical properties that directly influence target binding and ADME profiles.

Why Generic 4-Anilinoquinoline Analogs Cannot Substitute 4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline


Simple substitution of 4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline with non-fluorinated or alternative regioisomeric 4-anilinoquinolines is not pharmacochemically equivalent. The 6-CF3 group raises the computed XLogP3 by 2.1 log units compared to the unsubstituted 4-(quinolin-4-yloxy)aniline (3.9 vs. 1.8), substantially enhancing membrane permeability potential [1]. More critically, the electron-withdrawing nature and steric bulk of the 6-CF3 group modulate the electron density of the quinoline ring, directly affecting key interactions with kinase hinge regions and selectivity pockets. The 6-position regioisomer also presents a distinct electrostatic surface compared to the 8-CF3 isomer, which can alter kinase selectivity profiles. These differences are not captured by generic classifications such as '4-anilinoquinoline' or 'quinoline kinase inhibitor'.

Quantitative Evidence: Differentiation of 4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline from Closest Analogs


6-CF3 Substitution Increases Computed Lipophilicity by ΔXLogP3 = 2.1 vs. Non-Fluorinated 4-(Quinolin-4-yloxy)aniline

The target compound exhibits a computed XLogP3 of 3.9, compared to 1.8 for the non-fluorinated analog 4-(quinolin-4-yloxy)aniline, representing a ΔXLogP3 of +2.1 [1]. This increase in lipophilicity is consistent with the established effect of trifluoromethyl substitution on membrane permeability and is expected to improve passive diffusion across biological membranes.

Lipophilicity Membrane permeability Drug-likeness

6-CF3 Substitution Increases Hydrogen Bond Acceptor Count by 3 vs. Non-Fluorinated Analog, Modulating Target Binding Potential

The trifluoromethyl group contributes three fluorine atoms, increasing the hydrogen bond acceptor (HBA) count from 3 in 4-(quinolin-4-yloxy)aniline to 6 in the target compound [1]. These additional HBA sites can participate in orthogonal interactions with kinase hinge residues or structured water networks, potentially enhancing binding affinity and selectivity.

Hydrogen bonding Kinase hinge binding Molecular recognition

Trifluoromethyl Group Confers Enhanced Metabolic Stability Relative to Methyl-Substituted Quinolines (Class-Level Inference)

The trifluoromethyl group is widely documented to resist oxidative metabolism compared to methyl or unsubstituted analogs. In quinoline-based antimalarial and anticancer scaffolds, CF3 substitution has been shown to reduce first-pass metabolism and prolong half-life [1]. While direct metabolic stability data for this specific compound are not publicly available, the class-level evidence strongly supports superior metabolic resilience of the 6-CF3 derivative over the 6-methyl or 6-H analogs.

Metabolic stability CYP450 resistance Oxidative metabolism

Positional Specificity: 6-CF3 vs. 8-CF3 Regioisomer Presents Distinct Electrostatic Surface for Kinase Selectivity Profiling

The 6-CF3 substitution generates a unique electrostatic potential surface distribution compared to the 8-CF3 regioisomer (CAS 1315347-64-8). While both isomers share identical molecular weight and formula, the position of the electron-withdrawing CF3 group differentially polarizes the quinoline ring, which can alter hinge-binding interactions and selectivity pocket occupancy [1]. This positional effect is critical for c-Met kinase selectivity, as minor changes in quinoline substitution patterns have been shown to shift kinase inhibition profiles dramatically.

Regioisomer selectivity Kinase profiling Electrostatic potential

Purity Specification of ≥95% (Typical Lot) Meets Lead-Optimization QC Standards; Non-Fluorinated Analog Often Supplied at Lower Purity

Commercially available 4-((6-(trifluoromethyl)quinolin-4-yl)oxy)aniline is routinely supplied with a minimum purity specification of 95% (HPLC) from major vendors . In contrast, the non-fluorinated analog 4-(quinolin-4-yloxy)aniline is frequently listed without defined purity minimums or at lower specifications, introducing variability in biological assay results.

Compound purity Quality control Procurement specification

Application Scenarios for 4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline Based on Quantitative Differentiation Evidence


c-Met Kinase Inhibitor Lead Optimization

The 6-CF3 substitution enhances lipophilicity (XLogP3 = 3.9) and hydrogen bond acceptor capacity (HBA = 6), making this compound a privileged scaffold for optimizing c-Met kinase inhibitors where balanced potency and permeability are required. The positional specificity of the 6-CF3 group ensures distinct SAR compared to 8-CF3 isomers, supporting IP differentiation [REFS-1, REFS-3].

Physicochemical Property Benchmarking in Fragment-to-Lead Programs

With a well-defined ΔXLogP3 of +2.1 over the non-fluorinated analog, this compound serves as an ideal tool for quantifying the contribution of trifluoromethyl substitution to permeability, solubility, and protein binding in systematic property-guided optimization campaigns [1].

Selectivity Profiling Against Kinase Panels Using Regioisomeric Controls

The distinct electrostatic surface of the 6-CF3 regioisomer enables its use as a selectivity probe when screened alongside the 8-CF3 isomer and non-fluorinated parent. Such parallel profiling can reveal kinase selectivity cliffs and inform computational docking studies [3].

Metabolic Stability Screening of Fluorinated Quinoline Series

Given the class-level evidence for enhanced oxidative metabolic stability conferred by CF3 groups, this compound is a suitable reference standard for comparative microsomal or hepatocyte stability assays when evaluating novel quinoline-based leads [2].

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